4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate
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Overview
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate is a complex organic compound with a unique structure that combines a chromen ring with a butanoate ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate typically involves multiple steps, starting with the preparation of the chromen ring. One common method involves the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid . The resulting hydroxycoumarin is then further modified to introduce the butanoate ester group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors that interact with the compound’s functional groups.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
- 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(4-methylphenyl)sulfonyl]amino} (phenyl)acetate
- 4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
Uniqueness
What sets 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(4-ethylphenoxy)butanoate apart from these similar compounds is its specific combination of functional groups, which may confer unique reactivity and biological activity
Properties
Molecular Formula |
C24H24O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-(4-ethylphenoxy)butanoate |
InChI |
InChI=1S/C24H24O5/c1-2-16-8-10-17(11-9-16)27-14-4-7-23(25)28-18-12-13-20-19-5-3-6-21(19)24(26)29-22(20)15-18/h8-13,15H,2-7,14H2,1H3 |
InChI Key |
AJJOCPCGXPTMIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
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